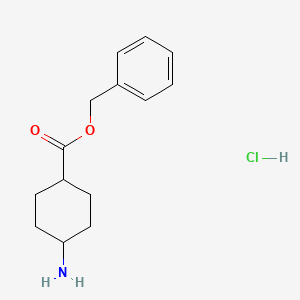

trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride

Description

Chemical Structure and Properties trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 1218764-46-5 ; also referenced as 298-59-9 ) is a cyclohexane derivative featuring a trans-configuration of the amino and benzyl ester groups. Its molecular formula is C₁₄H₂₀ClNO₂, with a molecular weight of 269.77 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability under storage conditions.

Applications

This compound is widely utilized in pharmaceutical intermediates, peptide synthesis, and biochemical research due to its role as a chiral building block . Its benzyl ester group offers protective functionality in organic synthesis, enabling selective deprotection strategies .

Properties

IUPAC Name |

benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIQHWARSLKWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . The process can be carried out in a one-pot manner with a trans ratio of more than 75% . The reaction conditions often include low hydrogen pressure, making it suitable for industrial applications .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to reduce the compound to its corresponding amine or alcohol.

Substitution: This reaction can involve the replacement of the amino or carboxylate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is widely used in scientific research due to its versatility . Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Used in the study of biological pathways and mechanisms.

Medicine: Used in the development of pharmaceuticals and therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Isomerism (trans vs. cis) :

- The trans-isomer exhibits superior steric stability compared to the cis-isomer , making it preferable in applications requiring rigid spatial arrangements (e.g., receptor binding in drug design) .

- Cis-isomers are often used to study conformational effects on reactivity or biological activity .

Ester Group Variations (Benzyl vs. Methyl): Benzyl esters (e.g., trans-benzyl derivative) are lipophilic, enabling membrane permeability in drug candidates. They are also cleavable via hydrogenolysis, making them ideal protective groups in peptide synthesis . Methyl esters (e.g., M1985/M1986) are smaller and less sterically hindered, favoring reactions requiring nucleophilic attack (e.g., hydrolysis or aminolysis) .

Functional Group Differences (Ester vs. Amine) :

Physicochemical Properties

- Methyl esters exhibit higher aqueous solubility due to reduced hydrophobicity .

- Stability :

Notes on Discrepancies and Limitations

- CAS Number Variations: The compound is referenced under multiple CAS numbers (1218764-46-5 and 298-59-9), likely due to supplier-specific nomenclature or isomer labeling differences .

- Purity Data : Most analogs are reported with >98% purity, ensuring reliability in synthetic workflows .

Biological Activity

Chemical Structure and Properties

Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 67299-44-9) is a chemical compound characterized by its unique structural features, including a benzyl group and an amino group attached to a cyclohexane ring. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and exhibits significant biological activities.

This compound functions primarily as an inhibitor of specific enzymes, notably adenosine deaminase, which plays a crucial role in purine metabolism. By inhibiting this enzyme, the compound can influence cellular signaling pathways and metabolic processes, potentially leading to therapeutic effects in various conditions.

Enzyme Interactions

The compound has been shown to interact with several enzymes, including:

- Adenosine Deaminase : Inhibiting this enzyme can enhance levels of adenosine, a nucleoside that has various physiological effects, including anti-inflammatory properties.

- Acetylcholinesterase and Butyrylcholinesterase : These enzymes are involved in neurotransmission. Inhibition can lead to increased levels of acetylcholine, affecting cognitive functions and muscle control.

Cellular Effects

Research indicates that this compound affects various cell types:

- Influence on Cancer Cells : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by disrupting their metabolic pathways.

- Neuroprotective Effects : By inhibiting cholinesterases, it may have potential applications in neurodegenerative diseases such as Alzheimer's.

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that compounds structurally similar to this compound exhibited potent anti-tumor activity against ovarian carcinoma cell lines. The GI50 values were significantly low, indicating strong inhibition of cell proliferation .

- Neuropharmacological Effects : In vitro studies showed that the compound could enhance neurotransmission by inhibiting cholinesterases, suggesting potential use in treating cognitive disorders.

Comparative Analysis

A comparative analysis with other related compounds highlights the unique properties of this compound:

| Compound Name | Primary Activity | GI50 (nM) | Notes |

|---|---|---|---|

| This compound | Adenosine deaminase inhibitor | TBD | Potential neuroprotective effects |

| Daunorubicin | Anti-cancer agent | <10 | Established chemotherapeutic agent |

| Doxorubicin | Anti-cancer agent | <10 | Widely used in cancer therapy |

Synthesis and Applications

This compound is synthesized through various chemical reactions, including oxidation and substitution reactions. Its ability to act as an intermediate allows for the production of several pharmaceutical analogs, particularly those targeting metabolic pathways involved in cancer and neurodegenerative diseases.

Synthesis Methods

Common methods for synthesizing this compound include:

- Hydrogenolysis : To remove the benzyl group.

- Hydrolysis : To convert the ester to a carboxylic acid.

These reactions can yield derivatives that may enhance biological activity or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification of the cyclohexane backbone, benzyl group introduction, and hydrochloride salt formation. Key parameters include solvent polarity (e.g., anhydrous THF or DCM), temperature control (0–25°C for amine protection), and stoichiometric ratios of reagents like benzyl chloride or benzyl bromides. Optimize purity via recrystallization in ethanol/water mixtures or column chromatography using silica gel with methanol:DCM gradients .

Q. How can the stereochemical integrity of the trans-configuration be confirmed during synthesis?

- Methodological Answer : Use -NMR to analyze coupling constants (-values) between axial and equatorial protons on the cyclohexane ring. For example, trans-isomers exhibit distinct splitting patterns (e.g., for axial protons in analogous compounds). Complementary techniques like chiral HPLC or polarimetry can resolve enantiomeric mixtures if chiral centers are present .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert gas (argon) in sealed, light-resistant containers at 2–8°C. Monitor for hydrolysis of the ester group via periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase). Hydrochloride salts are hygroscopic; use Karl Fischer titration to ensure moisture levels remain <1% .

Advanced Research Questions

Q. How does the benzyl group in this compound influence its biological activity compared to ethyl or methyl analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest the benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare logP values (calculated via HPLC retention times) and receptor-binding assays (e.g., glutamate receptor affinity) against ethyl/methyl analogs. Molecular docking simulations can further predict interactions with hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported neuroprotective effects of trans-4-aminocyclohexane derivatives?

- Methodological Answer : Discrepancies may arise from differences in cell models (primary neurons vs. immortalized lines) or metabolite interference. Standardize assays using primary cortical neurons with glutamate-induced excitotoxicity models. Quantify intracellular Ca flux (Fluo-4 AM dye) and caspase-3 activity to differentiate cytoprotective mechanisms .

Q. How can enantiomeric purity be ensured during scale-up synthesis for in vivo studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Ru or Rh complexes) during cyclohexane ring functionalization. Validate enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak IA column) or -NMR if fluorine-substituted analogs are used. For racemic mixtures, consider enzymatic resolution with lipases .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Monitor degradation via LC-MS/MS (Q-TOF instrument) to identify hydrolyzed products (e.g., free 4-aminocyclohexanecarboxylic acid). Accelerated stability studies (40°C/75% RH) can predict shelf-life using Arrhenius equations .

Safety and Handling

Q. What PPE and engineering controls are essential for handling this compound?

- Methodological Answer : Use nitrile gloves, ANSI Z87.1-certified goggles, and lab coats. Conduct reactions in fume hoods with HEPA filters to minimize inhalation of fine powders. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Waste disposal must comply with EPA guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.